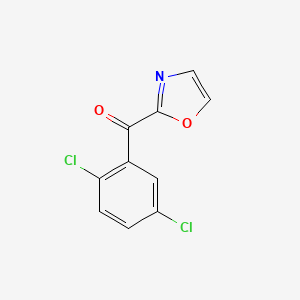

2-(2,5-Dichlorobenzoyl)oxazole

Description

BenchChem offers high-quality 2-(2,5-Dichlorobenzoyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-Dichlorobenzoyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-1-2-8(12)7(5-6)9(14)10-13-3-4-15-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYOVJNELYQXPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)C2=NC=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642111 | |

| Record name | (2,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-22-0 | |

| Record name | (2,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 2-(2,5-Dichlorobenzoyl)oxazole"

An In-Depth Technical Guide to the Synthesis of 2-(2,5-Dichlorobenzoyl)oxazole

Introduction

2-(2,5-Dichlorobenzoyl)oxazole is a chemical compound featuring a central oxazole ring linked to a 2,5-dichlorobenzoyl moiety via a ketone bridge. The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically significant natural products and synthetic drug candidates.[1][2] The dichlorinated phenyl group is also a common feature in pharmacologically active molecules, often influencing properties such as metabolic stability and receptor binding affinity. This guide provides a detailed exploration of a robust synthetic pathway to 2-(2,5-Dichlorobenzoyl)oxazole, designed for researchers and professionals in organic synthesis and drug development.

Retrosynthetic Analysis and Strategic Approach

The most logical and convergent approach to synthesizing 2-(2,5-Dichlorobenzoyl)oxazole involves a disconnection at the carbonyl-oxazole C-C bond. This retrosynthetic strategy identifies two key precursors: a nucleophilic oxazole at the C2 position and an electrophilic 2,5-dichlorobenzoyl synthon.

This leads to a practical forward synthesis based on the acylation of a 2-lithiooxazole intermediate with 2,5-dichlorobenzoyl chloride. This method is advantageous as it builds the target molecule from readily accessible starting materials in a controlled, stepwise manner.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of Key Precursor: 2,5-Dichlorobenzoyl Chloride

The electrophilic coupling partner, 2,5-dichlorobenzoyl chloride, is a crucial intermediate. While commercially available, it is often prepared in the laboratory from its corresponding carboxylic acid, which is less expensive and more stable for long-term storage.[3][4] The standard and most efficient method for this conversion is treatment with thionyl chloride (SOCl₂) or oxalyl chloride.[5]

Experimental Protocol: 2,5-Dichlorobenzoic Acid to 2,5-Dichlorobenzoyl Chloride

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber), add 2,5-dichlorobenzoic acid.

-

Reagent Addition: Add thionyl chloride (SOCl₂) in excess (typically 2-5 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Conditions: Gently heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Workup and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 2,5-dichlorobenzoyl chloride is often of sufficient purity for the next step, but can be further purified by vacuum distillation.[6]

| Reagent | Molar Mass ( g/mol ) | Equivalents | Notes |

| 2,5-Dichlorobenzoic Acid | 191.01 | 1.0 | Starting material[7] |

| Thionyl Chloride | 118.97 | 3.0 | Reagent and solvent |

| DMF (catalyst) | 73.09 | ~0.05 | Optional catalyst |

Part 2: Core Synthesis via C2-Metalation and Acylation

The core of this synthesis lies in the generation of a nucleophilic oxazole and its subsequent reaction with the acyl chloride. Direct electrophilic substitution on the oxazole ring is generally difficult.[8][9] However, the C2 proton of oxazole is the most acidic, allowing for regioselective deprotonation with a strong base to form a highly reactive 2-lithiooxazole intermediate.[10] This nucleophile can then efficiently attack the electrophilic carbonyl of 2,5-dichlorobenzoyl chloride.

Caption: Key synthetic transformation workflow.

Experimental Protocol: Synthesis of 2-(2,5-Dichlorobenzoyl)oxazole

-

Reaction Setup: A dry, three-necked, round-bottom flask is charged with anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add oxazole (1.0 eq.) to the cooled THF. To this solution, add n-butyllithium (n-BuLi, typically 1.1 eq. of a 1.6 M solution in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the 2-lithiooxazole intermediate.

-

Acylation: In a separate dry flask, dissolve 2,5-dichlorobenzoyl chloride (1.2 eq.) in anhydrous THF. Add this solution dropwise to the cold 2-lithiooxazole solution. The reaction is typically rapid. Stir at -78 °C for an additional 1-2 hours.

-

Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the mixture is still cold.

-

Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue using column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-(2,5-Dichlorobenzoyl)oxazole.

Alternative Synthetic Considerations

While the C2-lithiation/acylation route is highly effective, other classical and modern methods for oxazole synthesis could be adapted to produce the target molecule, although they may be less direct.

-

Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of an α-acylamino ketone.[8] A potential precursor could be synthesized by coupling 2,5-dichlorobenzoic acid with 2-amino-1-hydroxyethanone, followed by oxidation and cyclization. This pathway is more linear and may result in lower overall yields.

-

From Isocyanides: The reaction of tosylmethyl isocyanide (TosMIC) with 2,5-dichlorobenzaldehyde in a Van Leusen reaction could form a 5-(2,5-dichlorophenyl)oxazole.[9] Subsequent oxidation of the C5-H bond and introduction of the carbonyl group would be required, making this a more complex route.

-

One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis: Advanced methods have been developed that combine a Friedel-Crafts reaction with the Robinson-Gabriel synthesis using an oxazolone template.[11][12] This could potentially allow for the synthesis of the target scaffold in a single pot from 1,4-dichlorobenzene and an appropriate N-acylamino acid derivative.

Conclusion

The synthesis of 2-(2,5-Dichlorobenzoyl)oxazole is most efficiently achieved through a convergent strategy involving the acylation of a C2-lithiated oxazole intermediate with 2,5-dichlorobenzoyl chloride. This method relies on well-established organometallic principles and provides a reliable and scalable route to the target compound. The precursors are either commercially available or readily prepared from inexpensive starting materials. This technical guide provides a robust and detailed protocol that serves as a solid foundation for researchers engaged in the synthesis of complex oxazole-containing molecules for applications in drug discovery and materials science.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]

- 5. 3,5-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. 2,5-DICHLOROBENZOYL CHLORIDE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 2,5-Dichlorobenzoic acid 97 50-79-3 [sigmaaldrich.com]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Oxazole - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis of the Indole-Oxazole Scaffold and Its Application to the Synthesis of Breitfussins C, G, and H - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-(2,5-Dichlorobenzoyl)oxazole: Synthesis, Characterization, and Medicinal Chemistry Potential

Abstract

This technical guide provides a comprehensive analysis of 2-(2,5-Dichlorobenzoyl)oxazole (CAS No. 898784-22-0), a heterocyclic ketone with significant potential as a scaffold in medicinal chemistry and drug discovery. While specific research on this exact molecule is sparse, this document synthesizes data from analogous structures and foundational chemical principles to present its core chemical properties, a robust and reasoned synthesis protocol, predicted spectroscopic characterization data, and a discussion of its potential applications. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this and related chemical entities.

Introduction: The Strategic Value of the Oxazole Scaffold

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it a desirable component in the design of novel therapeutics. When combined with a dichlorinated phenyl ring, as in 2-(2,5-Dichlorobenzoyl)oxazole, the resulting molecule presents a compelling profile for investigation. The halogen atoms can significantly modulate pharmacokinetic properties such as lipophilicity and metabolic resistance, while also providing vectors for further chemical modification.

This guide delves into the essential technical details of this molecule, providing a foundational understanding for its synthesis and potential exploitation in research programs targeting a range of diseases, including cancer, inflammation, and infectious agents.[2][3][4]

Physicochemical and Structural Properties

2-(2,5-Dichlorobenzoyl)oxazole is formally named (2,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone.[5] Its core structure consists of a 2,5-dichlorophenyl group linked to the C2 position of an oxazole ring via a carbonyl bridge.

Caption: Chemical structure of 2-(2,5-Dichlorobenzoyl)oxazole.

Table 1: Core Chemical Properties and Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone | [5] |

| CAS Number | 898784-22-0 | [5][6] |

| Molecular Formula | C₁₀H₅Cl₂NO₂ | [5][6] |

| Molecular Weight | 242.06 g/mol | [6] |

| Boiling Point | 389.2 ± 52.0 °C (Predicted) | [6] |

| Density | 1.445 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | -2.86 ± 0.10 (of conjugate acid, Predicted) |[6] |

Synthesis and Mechanistic Considerations

Causality and Rationale: The proton at the C2 position of the oxazole ring is the most acidic (pKa ≈ 20), making it susceptible to deprotonation by a strong organolithium base, such as n-butyllithium (n-BuLi).[7] This deprotonation is favored over electrophilic substitution, which typically occurs at C5 and requires activating groups.[1][8] The resulting 2-lithiooxazole is a potent nucleophile that can readily attack the highly electrophilic carbonyl carbon of 2,5-dichlorobenzoyl chloride. The precursor, 2,5-dichlorobenzoyl chloride, is itself synthesized from 2,5-dichlorobenzoic acid via reaction with thionyl chloride (SOCl₂), a standard method for converting carboxylic acids to acyl chlorides.[9]

Proposed Synthesis Protocol

Step 1: Preparation of 2,5-Dichlorobenzoyl Chloride [9]

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dichlorobenzoic acid.

-

Suspend the acid in an anhydrous inert solvent such as dichloromethane (DCM).

-

Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).

-

Slowly add an excess of thionyl chloride (SOCl₂, ~1.5 equivalents) at room temperature.

-

Gently heat the mixture to reflux until the evolution of gas (SO₂ and HCl) ceases and the solid dissolves.

-

Remove the excess SOCl₂ and solvent under reduced pressure to yield crude 2,5-dichlorobenzoyl chloride, which can be purified by vacuum distillation.

Step 2: Synthesis of 2-(2,5-Dichlorobenzoyl)oxazole

-

In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve oxazole (~1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, ~1.1 equivalents, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete formation of the 2-lithiooxazole intermediate.

-

In a separate flask, dissolve 2,5-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous THF.

-

Add the solution of 2,5-dichlorobenzoyl chloride dropwise to the cold 2-lithiooxazole solution.

-

Allow the reaction to stir at -78 °C for 2-3 hours, then warm slowly to room temperature overnight.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure title compound.

Caption: Experimental workflow for the synthesis of 2-(2,5-Dichlorobenzoyl)oxazole.

Spectroscopic Characterization Profile (Predicted)

Structural confirmation of the synthesized product is paramount. The following spectroscopic data are predicted based on the molecule's structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

|---|---|

| Mass Spec (EI) | Molecular Ion (M⁺): A characteristic isotopic cluster around m/z 241 (C₁₀H₅³⁵Cl₂NO₂), 243 (C₁₀H₅³⁵Cl³⁷ClNO₂), and 245 (C₁₀H₅³⁷Cl₂NO₂) with an approximate ratio of 9:6:1. Key Fragments: Loss of the oxazole ring ([M-C₃H₂NO]⁺ at m/z 173), loss of the carbonyl group ([M-CO]⁺), and the 2,5-dichlorobenzoyl cation ([C₇H₃Cl₂O]⁺ at m/z 173). |

| ¹H NMR | Aromatic Protons (Dichlorophenyl Ring): 3 protons in the aromatic region (~7.4-7.8 ppm). Expect complex splitting patterns (doublets and doublet of doublets) due to coupling. Oxazole Protons: 2 protons in the heterocyclic region (~7.2-8.2 ppm), likely appearing as distinct singlets or narrowly coupled doublets. |

| ¹³C NMR | Total Signals: 10 distinct carbon signals. Key Signals: 1 carbonyl carbon (~180-190 ppm), 5 aromatic carbons (~125-140 ppm), 2 oxazole carbons (~120-155 ppm), and 2 carbons bonded to chlorine (~130-135 ppm). |

| IR Spectroscopy | C=O Stretch (Ketone): Strong absorption band around 1660-1680 cm⁻¹. Aromatic C=C Stretch: Medium bands around 1450-1600 cm⁻¹. C-O-C Stretch (Oxazole): Bands in the 1050-1250 cm⁻¹ region. C-Cl Stretch: Strong bands in the 600-800 cm⁻¹ region. |

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-(2,5-Dichlorobenzoyl)oxazole lies in its potential as a building block or lead compound in drug discovery. The combination of the pharmacologically significant oxazole ring and the property-modulating dichlorophenyl group makes it an attractive starting point for library synthesis.

-

Scaffold for Library Development: The oxazole and phenyl rings can be further functionalized to generate a library of analogues for screening against various biological targets.

-

Bioisostere: The oxazole ring can act as a bioisostere for other aromatic or heterocyclic systems, offering a way to circumvent patents or improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of existing drug candidates.

-

Potential Therapeutic Areas: Derivatives of benzoxazoles, which are structurally related, have shown a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[10][11] It is reasonable to hypothesize that this scaffold could be explored for similar applications. For instance, many kinase inhibitors feature a dichlorophenyl moiety, suggesting this compound could be a valuable fragment or lead for developing new kinase-targeted therapies.[5]

Caption: Logical relationship between the molecular scaffold and its potential applications.

Conclusion

2-(2,5-Dichlorobenzoyl)oxazole is a chemical entity with considerable untapped potential. While direct experimental data is limited, a thorough analysis based on the principles of organic chemistry and data from related compounds allows for the construction of a detailed technical profile. Its logical synthesis, predictable characteristics, and the proven utility of its constituent motifs make it a valuable tool for researchers in medicinal chemistry. This guide serves as a foundational resource to enable and accelerate research and development efforts centered on this promising molecular scaffold.

References

-

The Chemical Properties and Synthesis Applications of 2,5-Dichlorobenzoyl Chloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. 12

-

2,5-Dichlorobenzoyl chloride | 2905-61-5. (n.d.). Benchchem. 9

-

2-(2,5-Dichlorobenzoyl)oxazole. (n.d.). Fluorochem. 5

-

898784-22-0 (2-(2,5-DICHLOROBENZOYL)OXAZOLE) Product Description. (n.d.). ChemicalBook. 6

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. 7

-

Biological Evaluation of 2-Oxo-Benzoxazole Derivatives. (n.d.). An-Najah National University. 2

-

Benzoxazole: Synthetic Methodology and Biological Activities. (n.d.). World Journal of Pharmaceutical Research. 3

-

Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. 1

-

OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. (2021). YouTube. 13

-

Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. 10

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). PMC - NIH. 11

-

Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research. 4

-

Oxazole.pdf. (n.d.). CUTM Courseware. 14

-

Oxazole. (n.d.). Wikipedia. 8

-

2,5-DICHLOROBENZOYL CHLORIDE CAS#: 2905-61-5. (n.d.). ChemicalBook. 15

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. repository.najah.edu [repository.najah.edu]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. jocpr.com [jocpr.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 898784-22-0 CAS MSDS (2-(2,5-DICHLOROBENZOYL)OXAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Oxazole - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. youtube.com [youtube.com]

- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 15. 2,5-DICHLOROBENZOYL CHLORIDE CAS#: 2905-61-5 [m.chemicalbook.com]

A Technical Guide to the Predicted Spectroscopic Data of 2-(2,5-Dichlorobenzoyl)oxazole

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the compound 2-(2,5-Dichlorobenzoyl)oxazole (Molecular Formula: C₁₀H₅Cl₂NO₂; Molecular Weight: 242.06 g/mol ). In the absence of publicly available experimental spectra, this document leverages established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to forecast the compound's spectral characteristics. This guide is intended for researchers, chemists, and drug development professionals, offering detailed methodologies for data acquisition and in-depth interpretation of the expected spectral features, thereby facilitating the structural verification and characterization of this and structurally related molecules.

Introduction and Molecular Structure Overview

2-(2,5-Dichlorobenzoyl)oxazole is a heterocyclic compound featuring three key structural motifs: a 2,5-disubstituted dichlorophenyl ring, a central carbonyl linker, and a 2-substituted oxazole ring. The precise characterization of such molecules is fundamental in medicinal chemistry and materials science. Spectroscopic techniques are indispensable for confirming molecular structure, identifying functional groups, and ensuring sample purity. This guide will systematically deconstruct the molecule to predict its signature in ¹H NMR, ¹³C NMR, IR, and MS analyses.

Molecular Structure:

(Simplified 2D representation for discussion)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.[1] By analyzing the chemical environment of each proton and carbon atom, a detailed structural map can be constructed. Predictions are based on the effects of electron-donating/withdrawing groups and the magnetic anisotropy of the aromatic systems.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the oxazole ring and the dichlorophenyl ring. The predictions are based on a standard analysis in a deuterated solvent like CDCl₃, with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.[2]

Table 1: Predicted ¹H NMR Data for 2-(2,5-Dichlorobenzoyl)oxazole (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ 8.2 - 8.4 | Singlet | H-5' (Oxazole) | Protons on electron-deficient oxazole rings are typically deshielded. This proton is adjacent to the ring oxygen. |

| ~ 7.6 - 7.8 | Singlet | H-4' (Oxazole) | Also deshielded due to the aromatic and heterocyclic nature of the ring. |

| ~ 7.7 - 7.9 | Doublet (d) | H-6 (Phenyl) | This proton is ortho to the carbonyl group, leading to significant deshielding. It will appear as a doublet due to coupling with H-4. |

| ~ 7.5 - 7.6 | Doublet of Doublets (dd) | H-4 (Phenyl) | Coupled to both H-3 and H-6, resulting in a doublet of doublets. |

| ~ 7.4 - 7.5 | Doublet (d) | H-3 (Phenyl) | Coupled to H-4, appearing as a doublet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. Due to the low natural abundance of ¹³C, longer acquisition times may be necessary, especially for quaternary carbons.[3]

Table 2: Predicted ¹³C NMR Data for 2-(2,5-Dichlorobenzoyl)oxazole (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 175 - 185 | C=O (Carbonyl) | The carbonyl carbon is highly deshielded due to the electronegative oxygen and its position between two aromatic systems. |

| ~ 158 - 162 | C-2' (Oxazole) | The carbon atom of the oxazole ring attached to the carbonyl group and the nitrogen atom. |

| ~ 142 - 145 | C-5' (Oxazole) | Deshielded due to its position adjacent to the ring oxygen. |

| ~ 130 - 135 | C-1, C-2, C-5 (Phenyl) | Quaternary carbons attached to the carbonyl group and the chlorine atoms. Their signals may be weaker. |

| ~ 128 - 132 | C-3, C-4, C-6 (Phenyl) | Aromatic carbons bearing protons. |

| ~ 125 - 128 | C-4' (Oxazole) | The CH carbon of the oxazole ring. |

Standard Protocol for NMR Data Acquisition

-

Sample Preparation : Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] Ensure the sample is fully dissolved to prevent peak broadening.[4]

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[2]

-

Transfer : Filter the solution into a clean, dry 5 mm NMR tube.[4]

-

Instrumentation : Place the NMR tube into the spectrometer's probe.

-

Locking and Shimming : Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity.

-

Acquisition : Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, a proton-decoupled sequence is typically used, requiring a higher number of scans to achieve a good signal-to-noise ratio.[3]

Caption: Workflow for FTIR Analysis via KBr Pellet Method.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about a molecule's mass and its fragmentation patterns, which can be used to confirm the molecular weight and deduce structural components. For this molecule, a soft ionization technique like Electrospray Ionization (ESI) is appropriate. [5]

Predicted Mass Spectrum and Fragmentation

The key features expected in the mass spectrum are the molecular ion peak and characteristic fragment ions resulting from the cleavage of the molecule's weakest bonds.

Table 4: Predicted Key Ions in the Mass Spectrum

| Predicted m/z | Ion | Notes |

| 241 / 243 / 245 | [M]⁺ or [M+H]⁺ | Molecular Ion Peak . The presence of two chlorine atoms will result in a characteristic isotopic pattern with an approximate ratio of 9:6:1 for the M, M+2, and M+4 peaks, respectively. |

| 173 / 175 / 177 | [C₇H₃Cl₂O]⁺ | 2,5-Dichlorobenzoyl cation . Formed by cleavage of the C-C bond between the carbonyl group and the oxazole ring. This is expected to be a major fragment and will also exhibit a Cl₂ isotopic pattern. |

| 68 | [C₃H₂NO]⁺ | Oxazol-2-yl cation . Formed by the same cleavage event that produces the dichlorobenzoyl cation. |

| 139 / 141 | [C₆H₃Cl₂]⁺ | Dichlorophenyl cation . Formed by the loss of a CO molecule from the 2,5-Dichlorobenzoyl cation. |

The most diagnostic feature will be the molecular ion cluster around m/z 241, whose isotopic distribution will definitively confirm the presence of two chlorine atoms. The fragmentation is predicted to be dominated by the cleavage of the bond between the carbonyl carbon and the oxazole C2 carbon, as this generates a stable acylium ion.

Caption: Predicted Primary Fragmentation Pathway in MS.

Standard Protocol for ESI-MS Data Acquisition

-

Sample Preparation : Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode. [6]2. Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min). [6]3. Ionization : Apply a high voltage (e.g., 3-5 kV) to the capillary needle to generate a fine spray of charged droplets. [5]A nebulizing gas (e.g., nitrogen) assists in droplet formation and solvent evaporation. [5]4. Mass Analysis : The resulting gas-phase ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Detection : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

Conclusion

This guide outlines the predicted spectroscopic fingerprint of 2-(2,5-Dichlorobenzoyl)oxazole. The combined analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust framework for the structural confirmation of this molecule. The ¹H and ¹³C NMR spectra are expected to resolve the distinct aromatic protons and carbons of the dichlorophenyl and oxazole rings. The IR spectrum should be characterized by a strong carbonyl absorption, and the mass spectrum will be defined by a unique Cl₂ isotopic pattern in the molecular ion and major fragment ions. These predicted data, alongside the provided experimental protocols, serve as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.

References

-

Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. Available at: [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Available at: [Link]

-

Gedge, J. I., et al. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Available at: [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Available at: [Link]

-

Ghosh, C., et al. (2010). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Journal of the Association of Physicians of India. Available at: [Link]

-

ResearchGate. (2017). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Available at: [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Giese, M. W., et al. (2015). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Available at: [Link]

-

Sabinet African Journals. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Available at: [Link]

-

Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Available at: [Link]

-

Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]

-

Mohamed, A. A., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Journal of Molecular Modeling. Available at: [Link]

-

International Journal of Scientific & Academic Research. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Available at: [Link]

-

Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

ResearchGate. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. Available at: [Link]

-

Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy. Available at: [Link]

-

ChemAxon. (n.d.). NMR Predictor. Available at: [Link]

-

SciELO. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Available at: [Link]

-

Chemistry LibreTexts. (2022). 14.2: Acquiring a NMR Spectrum. Available at: [Link]

-

ResearchGate. (2015). Principles of Electrospray Ionization. Available at: [Link]

-

Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

-

ResearchGate. (1959). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Available at: [Link]

-

Specac. (2020). KBr Pellet Preparation for FTIR Analysis. YouTube. Available at: [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

-

DASH (Harvard University). (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Available at: [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Available at: [Link]

-

Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Available at: [Link]

-

Chemistry LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

-

ResearchGate. (2013). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. Available at: [Link]

-

Hindawi. (2013). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

-

Harisha, M. B., et al. (2020). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Advanced Chemistry Development, Inc. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Available at: [Link]

-

ResearchGate. (2018). FT-IR spectra of control and treated 1,2,4-triazole. Available at: [Link]

-

National Center for Biotechnology Information. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABAA Receptor-Positive Allosteric Modulators. Available at: [Link]

Sources

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phys.libretexts.org [phys.libretexts.org]

"characterization of 2-(2,5-Dichlorobenzoyl)oxazole"

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2,5-Dichlorobenzoyl)oxazole

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of 2-(2,5-Dichlorobenzoyl)oxazole (CAS No. 898784-22-0). This molecule is of significant interest to researchers in medicinal chemistry and drug discovery, combining the biologically relevant oxazole nucleus with a dichlorinated phenyl moiety—a common feature in pharmacologically active compounds. This document outlines a robust proposed synthetic pathway, detailed step-by-step protocols for spectroscopic analysis (NMR, IR, MS), and predictive data to guide researchers in their empirical work. The methodologies are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure both accuracy and reproducibility. This guide is intended for an audience of researchers, scientists, and drug development professionals, serving as a practical reference for handling and characterizing this and similar 2-acyloxazole compounds.

Introduction: Scientific Context and Rationale

The oxazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for amide or ester functionalities make it a "privileged scaffold" in drug design.[3] When functionalized at the 2-position with an aryl ketone, as in 2-(2,5-Dichlorobenzoyl)oxazole, the resulting molecule possesses a rigid, planar structure capable of participating in various non-covalent interactions within biological targets.

The 2,5-dichlorophenyl group is also a critical pharmacophore. The presence of halogens, particularly chlorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity through halogen bonding.[4] The combination of these two motifs in a single molecule presents a compelling target for discovery campaigns, particularly in oncology, infectious diseases, and inflammation.[4][5]

This guide provides an expert-driven, in-depth approach to the characterization of 2-(2,5-Dichlorobenzoyl)oxazole. Lacking extensive published empirical data on this specific molecule, we present a robust framework based on well-established chemical principles and analogous reactions, empowering researchers to confidently synthesize and validate their findings.

Physicochemical and Structural Properties

The fundamental properties of 2-(2,5-Dichlorobenzoyl)oxazole are summarized below. While some data are derived from computational predictions, they serve as a reliable baseline for experimental verification.[6]

| Property | Value | Source |

| CAS Number | 898784-22-0 | [6][7] |

| Molecular Formula | C₁₀H₅Cl₂NO₂ | [6][7] |

| Molecular Weight | 242.06 g/mol | [6] |

| IUPAC Name | (2,5-dichlorophenyl)(1,3-oxazol-2-yl)methanone | [7] |

| Predicted Boiling Point | 389.2 ± 52.0 °C | [6] |

| Predicted Density | 1.445 ± 0.06 g/cm³ | [6] |

| Predicted pKa | -2.86 ± 0.10 | [6] |

Proposed Synthesis and Purification Workflow

Synthetic Rationale and Pathway

The chosen strategy involves the palladium-catalyzed coupling of 2,5-dichlorobenzoyl chloride with a 2-(trialkylstannyl)oxazole. This approach is mechanistically sound and avoids the harsh conditions that might be required for other condensation reactions, preserving the integrity of the oxazole ring. The necessary organotin-oxazole reagent can be readily prepared from oxazole itself.

Caption: Proposed Stille coupling synthesis workflow.

Experimental Protocol: Synthesis

Objective: To synthesize 2-(2,5-Dichlorobenzoyl)oxazole via palladium-catalyzed Stille coupling.

Materials:

-

2,5-Dichlorobenzoyl chloride

-

2-(Tributylstannyl)oxazole

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Toluene

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and argon inlet, add 2-(tributylstannyl)oxazole (1.1 equivalents).

-

Solvent Addition: Add anhydrous toluene via cannula to dissolve the organotin reagent.

-

Reagent Addition: Add 2,5-dichlorobenzoyl chloride (1.0 equivalent) to the solution via syringe.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, (0.03 equivalents) to the flask. The choice of a Pd(0) catalyst is critical for initiating the oxidative addition step of the catalytic cycle.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C under a positive pressure of argon. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF). The fluoride solution is essential for sequestering and removing the tin byproducts as insoluble tributyltin fluoride.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent in vacuo to yield the crude product.

-

Experimental Protocol: Purification

Objective: To isolate the pure product from residual catalyst, reagents, and byproducts.

Procedure:

-

Chromatography Preparation: Prepare a silica gel column using a hexane/ethyl acetate solvent system. The polarity should be determined by initial TLC analysis of the crude product. A gradient elution, starting from low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing polarity, is recommended.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the prepared column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC, staining with potassium permanganate or visualizing under UV light.

-

Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield 2-(2,5-Dichlorobenzoyl)oxazole as a solid.

Structural and Spectroscopic Characterization

A multi-faceted spectroscopic approach is required for unambiguous structural elucidation. Each technique provides a unique and complementary piece of the structural puzzle.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for determining the precise carbon-hydrogen framework of the molecule. ¹H NMR identifies the number and connectivity of protons, while ¹³C NMR provides information on the carbon backbone.

Protocol:

-

Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).[8]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.[9]

-

For unambiguous assignments, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 8.10 | s | 1H | Oxazole H5 | Deshielded by adjacent oxygen and aromatic system. |

| ~ 7.85 | d | 1H | Oxazole H4 | Coupled to H5 (if J > 0), typically a narrow signal. |

| ~ 7.60 | d, J ≈ 2.5 Hz | 1H | Phenyl H6 | Ortho to a chlorine, meta to the carbonyl. |

| ~ 7.50 | dd, J ≈ 8.5, 2.5 Hz | 1H | Phenyl H4 | Coupled to both H3 and H6. |

| ~ 7.40 | d, J ≈ 8.5 Hz | 1H | Phenyl H3 | Ortho to the carbonyl group. |

Predicted ¹³C NMR Data (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 182.0 | C=O | Ketone carbonyl carbon, significantly deshielded. |

| ~ 161.5 | Oxazole C2 | Carbon between two heteroatoms, highly deshielded. |

| ~ 143.0 | Oxazole C5 | Olefinic carbon adjacent to oxygen. |

| ~ 138.0 | Phenyl C1 | Quaternary carbon attached to the carbonyl. |

| ~ 134.0 | Phenyl C2 | Quaternary carbon attached to chlorine. |

| ~ 132.5 | Phenyl C6 | Aromatic CH carbon. |

| ~ 131.8 | Phenyl C5 | Quaternary carbon attached to chlorine. |

| ~ 131.0 | Phenyl C4 | Aromatic CH carbon. |

| ~ 129.5 | Phenyl C3 | Aromatic CH carbon. |

| ~ 128.0 | Oxazole C4 | Olefinic carbon adjacent to nitrogen. |

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight and fragmentation pattern, confirming the molecular formula and offering further structural proof. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition with high precision.

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Introduce the sample into an ESI (Electrospray Ionization) or EI (Electron Ionization) source. ESI is a softer technique and will likely yield a strong protonated molecular ion peak [M+H]⁺.[8]

-

Acquire the spectrum using a high-resolution analyzer such as TOF (Time-of-Flight) or Orbitrap.

Predicted Mass Spectrometry Data (HRMS-ESI):

| m/z (Calculated) | Assignment | Rationale |

|---|---|---|

| 241.9700 | [M+H]⁺ (C₁₀H₆Cl₂NO₂) | Molecular ion peak for ³⁵Cl₂ isotope. |

| 243.9671 | [M+H]⁺ (C₁₀H₆³⁵Cl³⁷ClNO₂) | Isotopic peak for one ³⁷Cl atom. |

| 245.9641 | [M+H]⁺ (C₁₀H₆³⁷Cl₂NO₂) | Isotopic peak for two ³⁷Cl atoms. |

| 172.9610 | [C₇H₃Cl₂O]⁺ | Fragment from cleavage of the ketone-oxazole bond. |

| 69.0238 | [C₃H₃NO]⁺ | Fragment corresponding to the oxazole ring. |

The characteristic ~9:6:1 isotopic pattern for two chlorine atoms is a key diagnostic feature to look for in the mass spectrum.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. It is a rapid and effective method to confirm the presence of the ketone and the integrity of the aromatic and heterocyclic rings.

Protocol:

-

Acquire the spectrum using an FTIR spectrometer.

-

The sample can be analyzed as a thin film (by dissolving in a volatile solvent and evaporating on a salt plate), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.[8]

Predicted Infrared (IR) Absorption Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3100-3000 | C-H Stretch | Aromatic & Oxazole C-H |

| ~ 1680 | C=O Stretch | Aryl Ketone |

| ~ 1580, 1470 | C=C Stretch | Aromatic Ring |

| ~ 1520 | C=N Stretch | Oxazole Ring |

| ~ 1100 | C-O-C Stretch | Oxazole Ring |

| ~ 820 | C-Cl Stretch | Aryl-Chloride |

Potential Applications and Future Directions

The structural motifs within 2-(2,5-Dichlorobenzoyl)oxazole suggest significant potential in drug discovery. The oxazole core is a known inhibitor of various enzymes and protein-protein interactions.[1] The dichlorophenyl group is frequently employed to enhance binding affinity and improve pharmacokinetic properties. This compound could serve as a valuable lead or fragment for developing inhibitors of kinases, proteases, or other enzyme classes where a rigid, electron-deficient scaffold is advantageous.[10][11] Future work should involve screening this molecule against diverse biological targets to uncover its therapeutic potential.

Conclusion

This guide establishes a comprehensive, scientifically-grounded framework for the synthesis and characterization of 2-(2,5-Dichlorobenzoyl)oxazole. By providing detailed, step-by-step protocols and predictive spectroscopic data, it equips researchers with the necessary tools for the empirical investigation of this promising molecule. The combination of a proposed Stille coupling synthesis and a multi-technique spectroscopic analysis (NMR, MS, IR) ensures a high degree of confidence in the final product's identity, purity, and structure.

References

-

Title: S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) Source: The Royal Society of Chemistry URL: [Link]

-

Title: Synthesis of 2,5-dichlorobenzoxazole Source: PrepChem.com URL: [Link]

-

Title: 2,5-Dichlorobenzooxazole | C7H3Cl2NO Source: PubChem URL: [Link]

-

Title: [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature Source: The Royal Society of Chemistry URL: [Link]

-

Title: Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate Source: Beilstein Journals URL: [Link]

-

Title: A comprehensive review on biological activities of oxazole derivatives Source: ResearchGate URL: [Link]

-

Title: 2,6-Dichlorobenzoxazole | C7H3Cl2NO Source: PubChem URL: [Link]

-

Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Semantic Scholar URL: [Link]

-

Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids Source: PMC - NIH URL: [Link]

-

Title: (a) and (b) Calculated IR spectra of most stable oxazole-D2O and... Source: ResearchGate URL: [Link]

-

Title: A comprehensive review on biological activities of oxazole derivatives Source: PMC - NIH URL: [Link]

-

Title: Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

-

Title: 2-(2,3-DICHLOROBENZOYL)OXAZOLE | CAS#:898760-53-7 Source: Chemsrc URL: [Link]

-

Title: MASS SPECTROMETRY OF OXAZOLES Source: Semantic Scholar URL: [Link]

-

Title: Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters Source: ResearchGate URL: [Link]

-

Title: Oxazole-Based Molecules: Recent Advances on Biological Activities Source: Bentham Science URL: [Link]

-

Title: Naturally Occurring Oxazole-Containing Peptides Source: MDPI URL: [Link]

-

Title: Synthesis and biological activity of some novel N-dichloroacetyl-2,3-dihydrobenzoxazole derivatives Source: ResearchGate URL: [Link]

-

Title: Oxazole - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

-

Title: The mass spectra of some alkyl and aryl oxazoles Source: SciSpace URL: [Link]

-

Title: 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators Source: NIH URL: [Link]

-

Title: Recent applications of click chemistry in drug discovery Source: PubMed URL: [Link]

-

Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC - PubMed Central URL: [Link]

-

Title: m-Chloroperbenzoic acid-oxchromium (VI)-mediated cleavage of 2,4,5-trisubstituted oxazoles Source: NIH URL: [Link]

-

Title: Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells Source: PubMed URL: [Link]

-

Title: 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion Source: MDPI URL: [Link]

-

Title: Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease Source: PMC - PubMed Central URL: [Link]

-

Title: Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole Source: MDPI URL: [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. 898784-22-0 CAS MSDS (2-(2,5-DICHLOROBENZOYL)OXAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

The Robinson-Gabriel Synthesis: A Comprehensive Technical Guide to the Preparation of 2-Aroyloxazoles

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged five-membered heterocyclic motif prevalent in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a cornerstone in medicinal chemistry and drug design. Among the myriad of synthetic routes to this valuable heterocycle, the Robinson-Gabriel synthesis stands as a classical and enduring method for the construction of substituted oxazoles. This in-depth technical guide provides a comprehensive overview of the Robinson-Gabriel synthesis, with a specific focus on its application in the preparation of 2-aroyloxazoles, compounds of significant interest in contemporary drug discovery.

The Core Principle: Intramolecular Cyclodehydration

The Robinson-Gabriel synthesis is fundamentally an intramolecular cyclodehydration reaction of a 2-acylamino-ketone.[1][2] In the context of 2-aroyloxazoles, the acyl group is an aromatic carboxyl group (aroyl). The reaction proceeds in the presence of a dehydrating agent, which facilitates the formation of the oxazole ring by eliminating a molecule of water.

The general transformation can be depicted as follows:

Caption: General scheme of the Robinson-Gabriel synthesis.

The choice of the starting 2-aroylamino-ketone is critical as it dictates the substitution pattern of the final oxazole product. The aroyl group will ultimately reside at the 2-position of the oxazole ring, while the substituents on the ketone moiety will determine the substitution at the 4- and 5-positions.

The Mechanistic Pathway: A Stepwise Look at Ring Formation

The mechanism of the Robinson-Gabriel synthesis is generally accepted to proceed through a series of well-defined steps, initiated by the activation of the carbonyl groups by the dehydrating agent. While the exact intermediates may vary depending on the specific dehydrating agent employed, the core pathway involves the following key transformations:

Caption: Mechanistic pathway of the Robinson-Gabriel synthesis.

Step 1: Activation of the Carbonyl Group: The reaction is initiated by the activation of either the ketone or the amide carbonyl group by the dehydrating agent. In the presence of a protic acid like sulfuric acid, this involves protonation. With other reagents, it may involve the formation of a more reactive species.

Step 2: Enolization: The activated ketone can then tautomerize to its enol form. This step is crucial as it positions the hydroxyl group for the subsequent intramolecular cyclization.

Step 3: Intramolecular Cyclization: The nucleophilic oxygen of the enol attacks the electrophilic carbon of the activated amide carbonyl, leading to the formation of a five-membered ring intermediate, often a hemiaminal or an oxazoline derivative.

Step 4: Dehydration: The final step involves the elimination of a molecule of water from the cyclic intermediate, driven by the formation of the stable aromatic oxazole ring.

Experimental Protocol: Synthesis of 2,5-Diaryloxazoles

This section provides a detailed, field-proven protocol for the synthesis of 2,5-diaryloxazoles, a common class of 2-aroyloxazoles, using polyphosphoric acid (PPA) as the cyclodehydrating agent. PPA is often favored over traditional dehydrating agents like concentrated sulfuric acid or phosphorus pentoxide as it generally leads to cleaner reactions and higher yields.

Starting Material Synthesis (Dakin-West Reaction): The requisite 2-aroylamino-ketone can be conveniently synthesized via the Dakin-West reaction from an α-amino acid and an aromatic anhydride in the presence of a base like pyridine.[1]

Robinson-Gabriel Cyclization Protocol

Materials:

-

2-Aroylamino-ketone (1.0 eq)

-

Polyphosphoric acid (PPA) (10-20 wt eq)

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the 2-aroylamino-ketone.

-

Addition of PPA: Carefully add polyphosphoric acid to the flask. The amount of PPA can be critical and may require optimization for different substrates. A general starting point is 10-20 times the weight of the starting ketone.

-

Heating: Heat the reaction mixture with stirring in an oil bath. The reaction temperature and time are substrate-dependent and typically range from 100 to 160 °C for 1 to 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the viscous reaction mixture onto crushed ice or into a beaker of vigorously stirred ice-cold water. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization: The acidic aqueous solution is then carefully neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This step should be performed slowly and with cooling, as the neutralization is an exothermic process.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-aroyloxazole.

Data Presentation: Scope and Yields

The Robinson-Gabriel synthesis is a versatile method applicable to a wide range of substrates. The yields can be influenced by the nature of the substituents on the aromatic rings and the choice of the dehydrating agent.

| Entry | 2-Aroyl Group (R1) | 5-Aryl Group (R2) | Dehydrating Agent | Yield (%) | Reference |

| 1 | Phenyl | Phenyl | H₂SO₄ | Moderate | [General Knowledge] |

| 2 | Phenyl | Phenyl | PPA | 50-60 | [General Knowledge] |

| 3 | 4-Methoxyphenyl | Phenyl | PPA | Good | [General Knowledge] |

| 4 | 4-Nitrophenyl | Phenyl | PPA | Moderate-Good | [General Knowledge] |

| 5 | Phenyl | 4-Chlorophenyl | H₂SO₄ | Moderate | [General Knowledge] |

Note: "Moderate" and "Good" are qualitative descriptors. Specific yields are highly dependent on the reaction conditions and the scale of the reaction.

Modern Variations and Future Outlook

While the classical Robinson-Gabriel synthesis remains a valuable tool, several modifications have been developed to improve its efficiency, scope, and environmental footprint.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[3]

-

Solid-Phase Synthesis: The adaptation of the Robinson-Gabriel synthesis to solid-phase methodologies allows for the high-throughput synthesis of oxazole libraries, which is particularly valuable in drug discovery.

-

Milder Dehydrating Agents: Research continues to explore milder and more selective dehydrating agents to broaden the functional group tolerance of the reaction.

The Robinson-Gabriel synthesis, with its rich history and continued evolution, remains a powerful and relevant strategy for the synthesis of 2-aroyloxazoles. Its reliability and versatility ensure its place in the synthetic chemist's toolbox for the foreseeable future, contributing to the development of new therapeutics and functional materials.

References

- Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.

- Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.

- Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408.

- Potts, K. T. (1961). The Chemistry of 1,2,4-Oxadiazoles. Chemical Reviews, 61(2), 87–127.

- Brain, C. T., & Paul, J. M. (1999). Rapid synthesis of oxazoles from 2-acylamino ketones using Burgess reagent under microwave conditions. Tetrahedron Letters, 40(27), 5295-5296.

Sources

The Van Leusen Reaction: A Robust Strategy for the Synthesis of Substituted Oxazoles

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2][3] For researchers and drug development professionals, efficient and versatile methods to construct this heterocyclic system are of paramount importance. The Van Leusen oxazole synthesis, first reported in 1972, stands out as one of the most powerful and widely adopted strategies for this purpose.[1][2] It provides a direct route to 5-substituted oxazoles from aldehydes using the versatile reagent p-toluenesulfonylmethyl isocyanide (TosMIC).[2][4]

This guide offers a deep dive into the Van Leusen reaction, moving beyond a simple recitation of steps to explain the underlying principles, causality behind experimental choices, and its modern applications in drug discovery.

The Heart of the Reaction: Understanding TosMIC

The entire reaction is driven by the unique trifunctional nature of p-toluenesulfonylmethyl isocyanide (TosMIC).[4] To master the Van Leusen reaction, one must first appreciate the distinct roles played by each component of the TosMIC molecule:

-

The α-Methylene Protons: The protons on the carbon situated between the sulfonyl and isocyanide groups are significantly acidic. This is due to the powerful electron-withdrawing inductive effects of both adjacent groups, which stabilize the resulting carbanion.[5] This acidity is the key to initiating the reaction, as it allows for easy deprotonation by a mild base.

-

The Isocyanide Group: The isocyanide carbon acts as a nucleophile after the initial deprotonation but also as an electrophile that facilitates the crucial ring-closing step. Its unique electronic structure is central to the formation of the oxazole heterocycle.

-

The Tosyl (Sulfonyl) Group: The p-toluenesulfonyl group serves two critical functions. First, as mentioned, it acidifies the α-protons. Second, and just as importantly, the corresponding sulfinic acid is an excellent leaving group, enabling the final aromatization step that forms the stable oxazole ring.[4][5]

The Reaction Mechanism: A Stepwise Causal Analysis

The Van Leusen oxazole synthesis is a graceful cascade of events that proceeds via a [3+2] cycloaddition pathway.[1][2] The process begins with an aldehyde and TosMIC under basic conditions, culminating in the formation of a 5-substituted oxazole.

Step 1: Deprotonation of TosMIC

The reaction is initiated by the deprotonation of TosMIC at the α-carbon using a base, typically potassium carbonate (K₂CO₃) in methanol.[2][6] The choice of a moderately strong base is crucial; it must be strong enough to deprotonate TosMIC but not so strong as to promote unwanted side reactions with the aldehyde substrate.

Step 2: Nucleophilic Attack and Cyclization

The newly formed TosMIC carbanion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate. The resulting alkoxide then undergoes a rapid intramolecular 5-endo-dig cyclization by attacking the electrophilic carbon of the isocyanide group.[5][7][8] This ring-closing step is kinetically favorable and forms the key 5-membered dihydrooxazole (oxazoline) intermediate.[1][4]

Step 3: Elimination and Aromatization

The oxazoline intermediate still contains the tosyl group and a proton at the 5-position. The presence of this proton is a key distinction from the related Van Leusen nitrile synthesis which uses ketones.[9] The base present in the mixture abstracts this proton, initiating an elimination cascade. This results in the expulsion of the tosyl group as p-toluenesulfinic acid and the formation of the aromatic oxazole ring.[4][5] This final step is thermodynamically driven by the formation of the stable aromatic system.

Below is a diagram illustrating the complete mechanistic pathway.

Caption: The mechanistic pathway of the Van Leusen oxazole synthesis.

Scope, Limitations, and Substrate Considerations

The Van Leusen reaction is known for its broad substrate scope, particularly with respect to the aldehyde component.[2] However, like any reaction, it has its preferences and limitations that a practitioner must understand for successful application.

A wide variety of aromatic, heterocyclic, and aliphatic aldehydes can be successfully employed. Aromatic aldehydes bearing electron-withdrawing groups tend to exhibit higher reactivity and yields, as the substituent enhances the electrophilicity of the carbonyl carbon.[1][2] Conversely, sterically hindered aldehydes or those with highly sensitive functional groups may require optimization of reaction conditions.

| Aldehyde Substrate Type | General Reactivity | Typical Yields | Notes |

| Aromatic (Electron-Withdrawing) | High | 70-95% | Facilitates nucleophilic attack.[2] |

| Aromatic (Electron-Donating) | Moderate to High | 60-85% | Generally well-tolerated. |

| Heterocyclic | Moderate to High | 65-90% | A powerful tool for complex molecule synthesis.[1] |

| α,β-Unsaturated | Good | 70-85% | The double bond is typically preserved.[1] |

| Aliphatic (unbranched) | Moderate | 50-75% | Can be lower yielding due to potential side reactions like self-condensation. |

| Aliphatic (branched) | Moderate | 50-70% | Steric hindrance can slow the reaction. |

Limitations:

-

Ketones: The standard Van Leusen reaction with ketones does not yield oxazoles. In the absence of a proton at the 5-position of the intermediate, elimination to form the aromatic ring cannot occur. Instead, the reaction typically leads to the formation of nitriles.[5][10]

-

Highly Acidic/Basic Substrates: Substrates containing functional groups that can interfere with the basic conditions (e.g., unprotected phenols or carboxylic acids) are generally incompatible and require protecting group strategies.

Field-Proven Experimental Protocol: Synthesis of 5-Phenyl-1,3-oxazole

This protocol provides a reliable, step-by-step methodology for a representative Van Leusen reaction. A self-validating system includes checkpoints for monitoring and robust procedures for purification and characterization.

Materials and Reagents:

-

Benzaldehyde (1.0 eq)

-

p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Experimental Workflow Diagram

Caption: A standard experimental workflow for the Van Leusen oxazole synthesis.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (2.5 eq) and TosMIC (1.1 eq). Add anhydrous methanol to create a suspension (approx. 0.1 M concentration with respect to the aldehyde).

-

Addition of Aldehyde: Dissolve benzaldehyde (1.0 eq) in a small amount of anhydrous methanol and add it dropwise to the stirring suspension at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) and maintain it for 2-4 hours. The causality here is that heating provides the necessary activation energy for the cyclization and elimination steps to proceed at a reasonable rate.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture such as hexane/ethyl acetate. The disappearance of the starting aldehyde spot and the appearance of a new, typically more nonpolar, product spot indicates completion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Partition the resulting residue between dichloromethane (DCM) and water. Extract the aqueous layer twice more with DCM. The goal is to move the organic product into the DCM layer while inorganic salts (like excess K₂CO₃ and the tosyl byproduct) remain in the aqueous phase.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities) and brine (to aid in phase separation and remove residual water).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 5-phenyl-1,3-oxazole.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Modern Variations and Advances

While the classic K₂CO₃/MeOH system is robust, significant research has been dedicated to improving the reaction's efficiency, safety, and environmental footprint.

-

Ionic Liquids: Performing the reaction in ionic liquids has been shown to improve yields and allows for the recovery and reuse of the solvent, aligning with green chemistry principles.[1][2][11]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, accelerating high-throughput synthesis for library generation in drug discovery.[1]

-

Pressure Reactors: Similar to microwave synthesis, using a sealed pressure reactor can significantly shorten reaction times, offering a practical improvement over traditional methods that require lengthy reflux.[6]

-

Continuous Flow Synthesis: For industrial-scale applications, converting the Van Leusen reaction to a continuous flow process offers superior control over reaction parameters, enhanced safety, and improved scalability.[10]

-

Aqueous Conditions: The development of protocols using catalytic amounts of base and β-cyclodextrin in water provides a greener, more economical alternative to traditional organic solvents.[1]

Conclusion: An Enduring Tool for Chemical Synthesis

The Van Leusen oxazole synthesis is more than just a name reaction; it is a foundational tool for medicinal and synthetic chemists. Its reliability, broad substrate scope, and predictable mechanism make it an indispensable method for accessing the valuable oxazole core. For professionals in drug development, understanding the nuances of this reaction—from the fundamental reactivity of TosMIC to the practical considerations of substrate choice and modern procedural advancements—unlocks a direct and powerful route to novel chemical entities with therapeutic potential.

References

-

Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

-

Van Leusen reaction. Wikipedia. [Link]

-

Mechanism of van Leusen oxazole synthesis. ResearchGate. [Link]

-

Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

-

Gómez-Hurtado, M. A., et al. (2019). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]

-

Van Leusen imidazole synthesis. ResearchGate. [Link]

-

Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

-

Van Leusen Reaction. YouTube. [Link]

-

Disney, N., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Publishing. [Link]

-

Van Leusen Reaction. NROChemistry. [Link]

-

Wu, B., et al. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. ResearchGate. [Link]

-

Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link]

-

Zheng, X., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1121. [Link]

-

The first example of an unusual rearrangement in the van Leusen imidazole synthesis. ResearchGate. [Link]

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. sciforum.net [sciforum.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-(2,5-Dichlorobenzoyl)oxazole

This document provides a comprehensive technical overview for the synthesis of 2-(2,5-Dichlorobenzoyl)oxazole, a heterocyclic compound of interest for researchers and professionals in drug development and medicinal chemistry. The oxazole nucleus is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents.[1][2] This guide emphasizes a robust and well-established synthetic pathway, the Robinson-Gabriel synthesis, detailing the necessary starting materials, step-by-step protocols, and underlying mechanistic principles to ensure reproducibility and a thorough understanding of the process.

Retrosynthetic Strategy

A logical approach to any synthesis begins with a retrosynthetic analysis. The target molecule, 2-(2,5-Dichlorobenzoyl)oxazole, can be disconnected at the C-O and C=N bonds of the oxazole ring, a transformation characteristic of the Robinson-Gabriel synthesis.[3][4] This disconnection reveals a key intermediate, a 2-acylamino-ketone. This intermediate, in turn, can be formed via an amide coupling between an activated carboxylic acid derivative (an acyl chloride) and an α-amino ketone. This analysis logically identifies our primary starting materials: 2,5-Dichlorobenzoyl chloride and a 2-aminoethanone equivalent.

Caption: Retrosynthetic analysis of 2-(2,5-Dichlorobenzoyl)oxazole.

Sourcing and Preparation of Key Starting Materials

The success of the synthesis hinges on the quality and availability of two primary precursors.

2,5-Dichlorobenzoyl Chloride